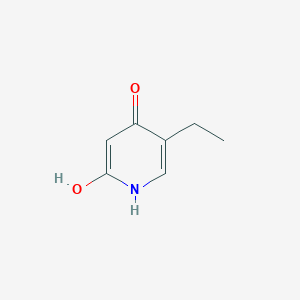

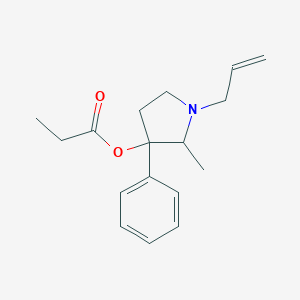

4,4'-Bis(2,3-epoxypropoxy)biphenyl

Descripción general

Descripción

Synthesis Analysis

The compound 4,4'-Bis(2,3-epoxypropoxy)biphenyl has been synthesized and studied for its potential to form anisotropic networks when cured with various diamines, such as 2,4-diaminotoluene and 4,4′-diaminobiphenyl. The research indicates the formation of liquid crystalline thermosets with certain diamines, highlighting the compound's versatility in creating materials with unique mesophase behavior (Mormann & Bröcher, 1996).

Molecular Structure Analysis

Investigations into the molecular structure have shown that 4,4'-Bis(2,3-epoxypropoxy)biphenyl can engage in polymerization reactions, leading to the formation of new derivatives and compounds with distinct molecular structures. These reactions have been elucidated through various spectroscopic methods, providing insights into the compound's reactivity and potential applications (Costes, Reyx, & Platzer, 1989).

Chemical Reactions and Properties

The chemical reactivity of 4,4'-Bis(2,3-epoxypropoxy)biphenyl has been explored through its interactions with unsymmetrical diacids, leading to the synthesis of polymers with controlled structures. This reactivity is crucial for developing materials with tailored properties, as demonstrated by 13C NMR studies (Galià et al., 1990).

Physical Properties Analysis

The physical properties of materials derived from 4,4'-Bis(2,3-epoxypropoxy)biphenyl, such as thermosets, have been extensively studied. These materials exhibit unique properties like high fracture toughness, glass transition temperatures, and thermal decomposition temperatures, highlighting the impact of the biphenyl moiety on the performance of cured polymers (Kaji, Nakahara, & Endo, 1999).

Chemical Properties Analysis

The chemical properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl-based polymers have been characterized by their solubility and interaction with other compounds. These properties are essential for the practical application of the synthesized materials, as they determine the processing conditions and the final material's applicability in various domains (Gao et al., 2004).

Aplicaciones Científicas De Investigación

Summary of the Application

“4,4’-Bis(2,3-epoxypropoxy)biphenyl” is used in the synthesis of supramolecular coordination polymers . These polymers have potential applications in areas such as catalysis, gas adsorption, and luminescence .

Methods of Application or Experimental Procedures

The polymers were obtained under hydrothermal conditions and characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction analysis .

Results or Outcomes

The photocatalytic studies indicate that one of the complexes is a good candidate for the photocatalytic degradation of methylene blue, rhodamine B, and methylene violet . The photoluminescence behavior of another complex was also discussed .

2. Application in Organic Light-Emitting Devices (OLEDs)

Summary of the Application

A new phenanthroimidazole-based material named “4,4’-bis (1- (4-cyano-phenyl)-1 H -phenanthro [9,10-d]imidazol-2-yl)biphenyl” (CN-BPPI) was prepared using “4,4’-Bis(2,3-epoxypropoxy)biphenyl” in a simple one-pot chemical reaction . This material has potential applications in OLEDs .

Methods of Application or Experimental Procedures

The structure and photophysical, electrochemical, and mobility properties of CN-BPPI were carefully studied .

Results or Outcomes

CN-BPPI exhibited similar absorption and emission spectra to BPPI, while the thermal stability and photoluminescence quantum yield were enhanced . More balanced carrier mobility was realized in CN-BPPI due to the substitution of cyano, which was proved by cyclic voltammetry (CV) and single-carriers measurements . The electroluminescence (EL) properties of a blue emitting CN-BPPI device were researched and the EL performances were much better than those for BPPI .

3. Application in Anti-Breast Cancer Agents

Summary of the Application

“4,4’-Bis(2,3-epoxypropoxy)biphenyl” is used in the synthesis of new bis (1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines) and bis ( (quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .

Methods of Application or Experimental Procedures

The synthesized compounds were evaluated for their cytotoxicity and apoptosis induction through PARP-1 and EGFR as molecular targets .

Results or Outcomes

Three compounds exhibited much better cytotoxic activities against MDA-MB-231 than the drug Erlotinib . One compound induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . This compound exhibited promising dual enzyme inhibition of PARP-1 and EGFR .

4. Application in Aggregation-Induced Emission

Summary of the Application

“4,4’-Bis(2,3-epoxypropoxy)biphenyl” is used in the study of aggregation-induced emission .

Methods of Application or Experimental Procedures

The details of the experimental procedures were not provided in the search results .

Results or Outcomes

The results or outcomes of this application were not provided in the search results .

5. Application in High-Performance Supercapacitors

Summary of the Application

“4,4’-Bis(2,3-epoxypropoxy)biphenyl” is used in the synthesis of nickel-based metal-organic frameworks (MOFs) with a tunable pore size for high-performance supercapacitors .

Methods of Application or Experimental Procedures

A facile one-step hydrothermal method was used to synthesize the MOFs using 4,4’-biphenyl dicarboxylic acid (BPDC) as the organic linker . The pore size of the Ni-BPDC-MOF nanostructure was tuned through different synthesization temperatures .

Results or Outcomes

The sample synthesized at 180 °C exhibited a nanoplate morphology with a specific surface area of 311.99 m²/g, a pore size distribution of 1–40 nm, and an average diameter of 29.2 nm . A high specific capacitance of 488 F·g⁻¹ was obtained at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte . The electrode showed reliable cycling stability, with 85% retention after 2000 cycles .

6. Application in Pharmacokinetics

Summary of the Application

“4,4’-Bis(2,3-epoxypropoxy)biphenyl” is studied in the context of pharmacokinetics .

Methods of Application or Experimental Procedures

The details of the experimental procedures were not provided in the search results .

Results or Outcomes

In F344 rats given oral 2-14C-propane-labelled bisphenol A diglycidyl ether doses of 2.7 mg/kg body weight, the maximum level of 14C in plasma was observed 4 hours after administration; less than 10 % was unchanged bisphenol A diglycidyl ether . The level in plasma decreased with a half-time of 4.8 hours .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRVXYJWUUMVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947511 | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(2,3-epoxypropoxy)biphenyl | |

CAS RN |

90837-23-3, 2461-46-3 | |

| Record name | YL 6121 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90837-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxymethylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(2,3-epoxypropoxy)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(2,3-epoxypropoxy)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)